![molecular formula C14H16Cl2N2O B14083140 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B14083140.png)
4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
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Overview
Description
4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound that belongs to the dibenzooxepine family This compound is characterized by its unique tricyclic structure, which includes an oxepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: Industrial production of this compound often employs copper-catalyzed reactions. For instance, a one-pot synthesis involving the copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles has been reported. This method is advantageous due to its simplicity and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted dibenzooxepine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O and a molecular weight of 299.2 g/mol. The compound features a dibenzo[b,f]oxepine structure, characterized by two benzene rings fused to an oxepine ring. The two amine groups at the 1 and 3 positions of the oxepine ring give it potential biological activity and versatility.
Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. It can undergo reactions typical of amines and aromatic compounds.
Biological Significance
The dibenzo[b,f]oxepine scaffold has biological significance, particularly in medicinal chemistry. Compounds derived from this scaffold exhibit a range of biological activities. Studies have shown that compounds within the dibenzo[b,f]oxepine class can interact with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps.
Applications
The unique structure and biological activity of this compound make it valuable in several areas:
Structural Analogs
Several compounds share structural similarities with this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dibenzo[b,f][1,4]oxazepines | Tricyclic oxazepines | Known for their interactions with H1R and H4R receptors. |
Dibenzo[b,e]oxepines | Tricyclic oxepines | Exhibits different pharmacological profiles compared to dibenzo[b,f] derivatives. |
10-hydroxydibenzo[b,f]oxepin | Hydroxylated derivative | Shows enhanced solubility and altered biological activity. |
10,11-Dihydrodibenzo[b,f]oxepine-4,6-dicarboxylic acid dimethyl ester | Dicarboxylic derivative | Potentially more soluble due to carboxylic acid groups. |
Mechanism of Action
The mechanism of action of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a calcium channel antagonist, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the calcium channels, thereby modulating their activity .
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Shares a similar tricyclic structure but differs in the presence of an oxazepine ring.
Dibenzo[b,e][1,4]oxazepine: Another isomeric form with distinct pharmacological properties.
Dibenzo[c,f][1,2]oxazepine: Differentiated by the position of the oxepine ring.
Uniqueness: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of diamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Biological Activity
4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a compound belonging to the dibenzo[b,f]oxepine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzo[b,f]oxepine core structure with a diaminic substitution pattern. This unique configuration influences its interaction with biological targets, particularly various receptors in the central nervous system and peripheral tissues.
1. Receptor Interactions
Research indicates that dibenzo[b,f]oxepines exhibit significant interactions with histamine receptors and other G protein-coupled receptors (GPCRs). For instance, studies have shown that certain derivatives demonstrate high affinity for the human H1 receptor (hH1R) and moderate affinity for the H4 receptor (hH4R) .
Compound | hH1R Affinity (pK i) | hH4R Affinity (pK i) |
---|---|---|
4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine | 8.11 | ≤5.3 |
3,7-Dichloro derivative | 9.23 | ≤7 |
Selective hH1R antagonist | 8.44 | ≤6.7 |
2. Anticancer Activity
Dibenzo[b,f]oxepine derivatives have shown promise as anticancer agents. Notably, compounds extracted from plants containing this scaffold have been evaluated for their ability to inhibit cancer cell growth across various lines, including breast (MCF-7), colon (HTC-116), and lung (NCI-H460) cancers . The general structure of these compounds is associated with antiangiogenesis activity similar to known anticancer drugs like combretastatin A4.
3. Antioxidant and Anti-inflammatory Effects
The antioxidant properties of dibenzo[b,f]oxepines are noteworthy. For example, specific derivatives have demonstrated radical scavenging activity against DPPH radicals with IC50 values indicating effective antioxidant potential . Additionally, anti-inflammatory activities have been observed in vitro, where compounds inhibited superoxide formation in stimulated neutrophils .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of Bauhiniastatin derivatives (related to dibenzo[b,f]oxepines) on several cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly across multiple types of cancer cells, with GI50 values ranging from 2.4 to 25.7 μg/mL .
Case Study 2: Histamine Receptor Modulation
In a pharmacological characterization study of dibenzo[b,f]oxepines, specific derivatives were identified as dual ligands for hH1R and serotonin receptors (5-HT2AR). This dual receptor modulation suggests potential applications in treating conditions like allergies and anxiety disorders .
Properties
Molecular Formula |
C14H16Cl2N2O |
---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1,11a-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-7,14H,8,15-16H2;2*1H |
InChI Key |
CKLVVNQASUJZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=C(C=C1N)N)C=CC3=CC=CC=C3O2.Cl.Cl |
Origin of Product |
United States |
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